2-Bromo-5-methylpyrimidin-4-ol
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Overview
Description
2-Bromo-5-methylpyrimidin-4-ol is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by a bromine atom at the second position, a methyl group at the fifth position, and a hydroxyl group at the fourth position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methylpyrimidin-4-ol can be achieved through several methods. One common approach involves the bromination of 5-methylpyrimidin-4-ol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the second position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methylpyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the pyrimidine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Formation of 2-amino-5-methylpyrimidin-4-ol, 2-thio-5-methylpyrimidin-4-ol, or 2-alkoxy-5-methylpyrimidin-4-ol.
Oxidation: Formation of 2-bromo-5-methylpyrimidin-4-one.
Reduction: Formation of 5-methylpyrimidin-4-ol.
Scientific Research Applications
2-Bromo-5-methylpyrimidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid pathways.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methylpyrimidin-4-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes involved in nucleic acid synthesis or repair. The bromine atom and hydroxyl group play crucial roles in binding to the active sites of these enzymes, thereby modulating their activity. The compound’s effects on cellular pathways can lead to altered cell proliferation or apoptosis, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylpyrimidin-4-ol
- 2-Bromo-4-methylpyrimidin-5-ol
- 2-Chloro-5-methylpyrimidin-4-ol
Uniqueness
2-Bromo-5-methylpyrimidin-4-ol is unique due to the specific positioning of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a hydroxyl group allows for versatile chemical modifications and interactions with biological targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-bromo-5-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-3-2-7-5(6)8-4(3)9/h2H,1H3,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJKONXTTYDUFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(NC1=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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